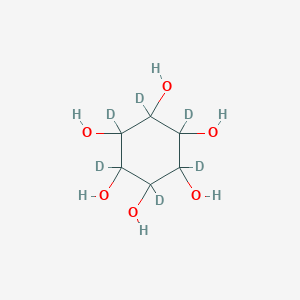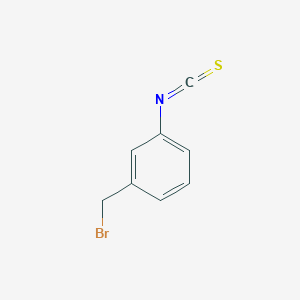
Natrium-3-(Trimethylsilyl)(2,2,3,3-2H4)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, also known as Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, is a useful research compound. Its molecular formula is C6H14NaO2Si and its molecular weight is 173.27 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kernmagnetische Resonanz (NMR)-Spektroskopie
Natrium-3-(Trimethylsilyl)(2,2,3,3-2H4)propanoat wird häufig als interner Standard in der NMR-Spektroskopie für wässrige Lösungsmittel wie Deuteriumoxid (D2O) verwendet . Seine chemische Verschiebung ist gut von den meisten organischen Verbindungen aufgelöst, wodurch ein zuverlässiger Bezugspunkt für die Messung anderer Signale im Spektrum bereitgestellt wird.
Metabolomics-Studien
In der Metabolomics dient diese Verbindung als entscheidende Referenz für die Quantifizierung der Metabolitenkonzentration in biologischen Proben . Seine stabile Isotopenmarkierung ermöglicht eine genaue Verfolgung und Messung metabolischer Veränderungen als Reaktion auf verschiedene physiologische Bedingungen.
Pharmazeutische Forschung
Die Pharmaindustrie nutzt diese Verbindung aufgrund ihrer Deuteriummarkierungseigenschaften. Sie hilft dabei, den Weg des Arzneimittelstoffwechsels zu verfolgen und die Wechselwirkung von Arzneimitteln mit biologischen Systemen zu verstehen .
Chemische Synthese
Als Baustein wird diese Verbindung bei der Synthese komplexerer Moleküle verwendet. Seine Trimethylsilylgruppe kann als Schutzgruppe für Carbonsäuren dienen oder an der Herstellung verschiedener Silylester beteiligt sein .
Wirkmechanismus
Target of Action
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, also known as 3-(Trimethylsilyl)propionic acid-d4 sodium salt, is primarily used as a deuterium-labeled silane .
Mode of Action
As a deuterium-labeled compound, it is used in the preparation of other compounds where the deuterium atom serves as a tracer or a stable isotopic label in metabolic studies
Biochemical Pathways
When used as a deuterium label in other compounds, it can help trace the metabolic pathways of those compounds .
Pharmacokinetics
As a sodium salt, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.
Result of Action
The primary result of the action of Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate is the successful labeling of other compounds with deuterium . This allows researchers to track the movement and metabolism of the labeled compound in a biological system.
Action Environment
The efficacy and stability of Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate as a deuterium label can be influenced by various environmental factors. For instance, it should be stored below +30°C to maintain its stability . Furthermore, it is hygroscopic, meaning it readily absorbs moisture from the environment , which could potentially affect its reactivity and efficacy as a labeling agent.
Eigenschaften
CAS-Nummer |
24493-21-8 |
|---|---|
Molekularformel |
C6H14NaO2Si |
Molekulargewicht |
173.27 g/mol |
IUPAC-Name |
sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/i4D2,5D2; |
InChI-Schlüssel |
LFURPMCPSFAXJY-HGFPCDIYSA-N |
SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])[Si](C)(C)C.[Na] |
Kanonische SMILES |
C[Si](C)(C)CCC(=O)O.[Na] |
Key on ui other cas no. |
24493-21-8 |
Piktogramme |
Irritant |
Synonyme |
Sodium 3-(Trimethylsilyl)propionate-2,2,3,3-d4; 2,2,3,3-d4-3-(Trimethylsilyl)propionic Acid Sodium Salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)




![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)




